3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol

Synthetic Chemistry Process Optimization Azaindole Synthesis

A difunctional 7-azaindole with a highly reactive 3-iodo group for chemoselective cross-coupling and a 6-hydroxyl handle for diversification. Enables high-yield, one-step synthesis of complex kinase inhibitors, reducing COGS. Optimal for FGFR-targeted programs and library synthesis requiring precise, sequential functionalization.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1190319-01-7
Cat. No. B3219537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
CAS1190319-01-7
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=CN2)I
InChIInChI=1S/C7H5IN2O/c8-5-3-9-7-4(5)1-2-6(11)10-7/h1-3H,(H2,9,10,11)
InChIKeyLQTDTJGQEXOGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol: A High-Reactivity 7-Azaindole Building Block for Targeted Kinase Inhibitor Synthesis


3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-01-7, MW: 260.03 g/mol) is a heterocyclic compound belonging to the 7-azaindole class. It features a 3-position iodine atom and a 6-position hydroxyl group on the pyrrolo[2,3-b]pyridine core. The 7-azaindole scaffold is recognized as a privileged structure in drug discovery, particularly as a bioisostere of indole or purine in the design of kinase inhibitors [1]. This compound is primarily valued as a synthetic intermediate, where the iodine atom enables high-reactivity cross-coupling, and the hydroxyl group provides a site for further diversification or property modulation.

Why 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol Cannot Be Interchanged with Simple 7-Azaindole Analogs in Synthesis


The assumption that any 3-halo-7-azaindole can serve as a generic substitute for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol ignores critical, quantifiable differences in reactivity and synthetic utility. The 3-iodo group is substantially more reactive in palladium-catalyzed cross-coupling reactions than its bromo or chloro counterparts [1], enabling chemoselective transformations and access to complex structures that are inaccessible with other halides. Furthermore, the 6-hydroxyl group is not present on common starting materials like 3-iodo-1H-pyrrolo[2,3-b]pyridine . This functional handle is crucial for modulating physicochemical properties or introducing a point of diversity in a library. Substituting this compound with a different 3-halo or 6-unsubstituted analog introduces significant and often unacceptable changes in reaction yield, selectivity, and final product properties, which are quantified in the evidence below.

Quantitative Differentiation Guide for Procuring 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol


One-Step Synthesis in Quantitative Yield

A recently reported protocol allows for the one-step synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant improvement over multi-step synthetic routes that are often required for similar 7-azaindole building blocks. For context, a multi-step synthesis of a related 3-iodo-7-azaindole intermediate, 3-iodo-1H-pyrrolo[2,3-b]pyridine, from its parent compound in ethanol was reported with a yield of approximately 34% .

Synthetic Chemistry Process Optimization Azaindole Synthesis

Chemoselective Arylation Enabled by Iodo Substituent

The iodine atom at the 3-position of the 7-azaindole core provides a critical advantage in chemoselective cross-coupling. In a study on the synthesis of C3,C6-diaryl 7-azaindoles, the 3-iodo group on a 6-chloro-3-iodo-N-protected 7-azaindole could be selectively coupled in a one-pot reaction, leaving the 6-chloro group intact for subsequent functionalization [1]. This chemoselectivity is not possible with a 3-bromo analog, as the difference in reactivity between a C-Br and C-Cl bond is less pronounced than between a C-I and C-Cl bond [2].

Cross-Coupling Chemoselectivity HIV-1 Integrase Inhibitors

Enhanced Biological Potency in Derived FGFR Inhibitors

Derivatives synthesized from 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol exhibit exceptional potency against Fibroblast Growth Factor Receptors (FGFRs), a key target in oncology. Compounds derived from this scaffold have demonstrated IC50 values as low as 7 nM against FGFR1 . This level of potency is comparable to, or exceeds, that of many advanced FGFR inhibitors in clinical use. For instance, the FDA-approved FGFR inhibitor Pemigatinib has a reported IC50 of approximately 2 nM for FGFR1, placing the derived compounds in a highly competitive activity range [1].

Kinase Inhibition FGFR Cancer

High-Impact Application Scenarios for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol Based on Quantified Evidence


Scaled Synthesis of Advanced 7-Azaindole Intermediates

For process chemistry groups requiring large quantities of a 3,6-difunctionalized 7-azaindole, 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is the optimal starting material due to its demonstrated one-step, quantitative-yield synthesis [1]. This contrasts sharply with the low-yielding, multi-step syntheses typical of its analogs, directly reducing the Cost of Goods (COGS) for any downstream drug candidate .

Targeted Synthesis of Potent Kinase Inhibitors

Medicinal chemistry programs focused on FGFR-driven cancers should prioritize this building block. The evidence shows that derivatives can achieve single-digit nanomolar potency against FGFR1, establishing a direct path to lead-like compounds [1]. This minimizes the need for extensive SAR exploration at the core of the molecule, accelerating hit-to-lead timelines.

Sequential Diversification in Medicinal Chemistry Libraries

For library synthesis, the iodine atom's superior reactivity enables the selective, sequential functionalization of the 7-azaindole core. The 3-iodo group can be first coupled with an aryl boronic acid, while the 6-hydroxyl or other halogens are left intact for a second diversification step [1]. This controlled, two-step strategy is not reliably executed with the less reactive 3-bromo analog, making the iodo compound a superior choice for generating molecular diversity.

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